molecular formula C16H15F3N4O3S B11491407 methyl 4-(morpholin-4-yl)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

methyl 4-(morpholin-4-yl)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B11491407
M. Wt: 400.4 g/mol
InChI Key: HBKXRMYMUQZCAG-UHFFFAOYSA-N
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Description

METHYL 4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a trifluoromethyl group, a morpholino group, and a benzothiazole moiety

Preparation Methods

The synthesis of METHYL 4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Triazine Ring: The triazine ring is introduced by reacting the benzothiazole derivative with cyanuric chloride under controlled conditions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using a trifluoromethylating agent such as trifluoromethyl iodide.

    Morpholino Substitution: The morpholino group is introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

METHYL 4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino or trifluoromethyl groups can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

    Agrochemicals: It may serve as a precursor for the synthesis of novel agrochemicals with enhanced efficacy and environmental compatibility.

    Biological Studies: The compound is used in biological studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of METHYL 4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The trifluoromethyl group and morpholino moiety play crucial roles in enhancing the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

METHYL 4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE can be compared with other triazine and benzothiazole derivatives:

    METHYL 4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE: Known for its unique combination of functional groups, providing distinct chemical and biological properties.

    2-AMINO-4-(TRIFLUOROMETHYL)-6-(MORPHOLINO)-1,3,5-TRIAZINE: Similar triazine derivative with different substitution patterns, leading to variations in reactivity and applications.

    BENZOTHIAZOLE-2-CARBOXYLIC ACID: A simpler benzothiazole derivative with fewer functional groups, used in different contexts compared to the more complex compound.

The uniqueness of METHYL 4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE lies in its combination of a triazine ring, benzothiazole core, and multiple functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C16H15F3N4O3S

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 4-morpholin-4-yl-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

InChI

InChI=1S/C16H15F3N4O3S/c1-25-12(24)15(16(17,18)19)20-13(22-6-8-26-9-7-22)23-10-4-2-3-5-11(10)27-14(23)21-15/h2-5H,6-9H2,1H3

InChI Key

HBKXRMYMUQZCAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(N=C(N2C3=CC=CC=C3SC2=N1)N4CCOCC4)C(F)(F)F

Origin of Product

United States

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